molecular formula C18H24N4O2 B6772917 N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide

N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide

Cat. No.: B6772917
M. Wt: 328.4 g/mol
InChI Key: JOLFBPKCIHVDAV-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide is a synthetic organic compound that features a complex structure combining a cyclohexyl group, a triazole ring, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)21-17(23)11-24-15-9-7-14(8-10-15)18-19-12-20-22(18)2/h7-10,12-13,16H,3-6,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLFBPKCIHVDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable halide or sulfonate ester.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and triazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the triazole ring or the phenoxyacetamide linkage, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe in biochemical assays. Its triazole ring is known for its bioactivity, which can be exploited in drug discovery and development.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties. The triazole moiety is a common pharmacophore in antifungal and antiviral drugs, suggesting possible applications in treating infections.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring might bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylcyclohexyl)-2-[4-(1,2,4-triazol-3-yl)phenoxy]acetamide: Lacks the methyl group on the triazole ring.

    N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,3-triazol-3-yl)phenoxy]acetamide: Features a different triazole isomer.

    N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-5-yl)phenoxy]acetamide: Has the triazole ring substituted at a different position.

Uniqueness

N-(2-methylcyclohexyl)-2-[4-(2-methyl-1,2,4-triazol-3-yl)phenoxy]acetamide is unique due to the specific positioning of the methyl group on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to its analogs.

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